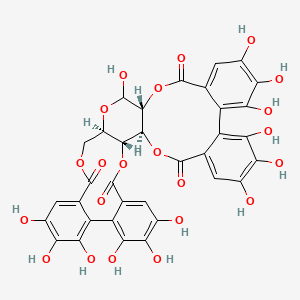

Pedunculagin

説明

Pedunculagin is an ellagitannin, a type of natural phenol. It is formed from casuarictin via the loss of a gallate group . It can be found in plants in orders in the clade Rosidae, such as the pericarp of pomegranates (Punica granatum), in the family Lythraceae, in the order Myrtales .

Synthesis Analysis

This compound is formed from casuarictin via the loss of a gallate group . A total synthesis of this compound has been reported . The synthesis strategy employed is predicated on extensive conformational modeling and involves initial oxidative coupling of the galloyl moieties at the O(2) and O(3) positions of an appropriately protected glucose-derived core, followed by installation and oxidative coupling of galloyl esters at the O(4) and O(6) positions .Molecular Structure Analysis

The molecular formula of this compound is C34H24O22 . The molecular weight is 784.544 g·mol−1 . The structure of this compound is complex, with multiple hydroxyl groups, making it a potent antioxidant .Chemical Reactions Analysis

This compound is an ellagitannin, which means it can undergo reactions typical of phenolic compounds. It is formed from casuarictin via the loss of a gallate group .Physical And Chemical Properties Analysis

This compound has a molar mass of 784.544 g·mol−1 . It is soluble in water, with a solubility of 10.1 mg/L at 25 °C .科学的研究の応用

1. Synthesis and Chemical Properties

Pedunculagin has been a subject of interest in chemical synthesis research. Notably, the total synthesis of this compound was achieved through various methods, including biomimetic synthesis and intramolecular double esterification strategies. These studies are crucial for understanding the structural properties and potential applications of this compound in various fields (Feldman & Smith, 1996); (Khanbabaee & Grosser, 2003).

2. Antitumor Activity

This compound has demonstrated significant potential in antitumor activity. Research has shown its effectiveness against various cancer cell lines, including leukemia, lymphoma, and sarcoma. It exhibits dose-dependent cytotoxicity and can alter the structure of tumor cell membranes, suggesting its use as a potential antitumor agent (Chang et al., 1995); (Xiao et al., 2012).

3. Potential in Cancer Treatment

Studies have explored this compound's role in breast cancer treatment. It was investigated for its binding interactions with the Estrogen Receptor (ER) and showed potential as a selective estrogen receptor modulator (SERM), offering a new avenue for breast cancer therapy (Perugu et al., 2014).

4. Prostate Cancer Research

This compound's metabolite, urolithin A, was studied for its impact on prostate cancer cells. The study revealed gene expression changes indicating a potential role for this compound and its metabolites in chemoprevention of prostate cancer (Sánchez-González et al., 2016).

5. Genotoxic and Antigenotoxic Effects

Research has also investigated this compound's genotoxic, antigenotoxic, and cytotoxic effects in both bacterial and human lymphocyte models. These studies are important for understanding the broader implications of this compound in biological systems and potential therapeutic applications (Fernandes et al., 2021).

6. Dermatological Applications

In dermatological research, this compound was evaluated for its effects on atopic dermatitis-like lesions in animal models. This suggests its potential use as an immunomodulator in the treatment of skin disorders (Lee et al., 2010).

作用機序

将来の方向性

Pedunculagin has shown promising results in the treatment of acne vulgaris (AV), due to its inhibition of inflammatory cytokines (IL-6 and IL-8) and 5α-reductase inhibitory activity . This suggests potential future directions for research into the use of this compound in dermatology, particularly in the treatment of skin conditions like acne .

特性

IUPAC Name |

(1R,2S,19R,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMHVUYNBVWXKH-ZITZVVOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990656 | |

| Record name | Pedunculagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7045-42-3 | |

| Record name | Pedunculagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)